Predicted EGFR pIC₅₀ Superiority of HCO Over NOP and the Clinical Inhibitor BIBW2992 (Afatinib)
In a 3D‑QSAR model built from 38 thiazolyl‑pyrazoline derivatives and validated with statistical parameters r² = 0.9751, q² = 0.9491, and pred_r² = 0.9525, HCO achieved the highest predicted pIC₅₀ among 0.2 million screened ZINC library compounds. Its predicted pIC₅₀ of 13.44 surpassed that of the second‑ranked compound NOP (11.92) and was more than three log units above the value for the marketed EGFR inhibitor BIBW2992 (afatinib; predicted pIC₅₀ = 4.30) [1]. This quantitative ranking directly addresses the procurement question: if a researcher needs a top‑predicted isoflavone‑based EGFR tool compound, HCO provides a > 30‑fold difference in predicted potency versus the nearest virtual hit and a > 1 000‑fold edge over a clinical comparator in the same model system.
| Evidence Dimension | Predicted EGFR inhibitory activity (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 13.44 |
| Comparator Or Baseline | NOP (ZINC 08792354): pIC₅₀ = 11.92; BIBW2992 (afatinib): pIC₅₀ = 4.30 |
| Quantified Difference | HCO vs NOP: ΔpIC₅₀ = +1.52 (33‑fold); HCO vs BIBW2992: ΔpIC₅₀ = +9.14 (>1 000‑fold) |
| Conditions | 3D‑QSAR model (CoMFA/CoMSIA) trained on 38 thiazolyl‑pyrazoline EGFR inhibitors; virtual screening of 200 000 natural‑product ZINC compounds. |
Why This Matters
A > 30‑fold advantage in predicted potency within a rigorously validated in silico model justifies selecting HCO as the primary hit for downstream validation over the closest virtual competitor.
- [1] Sarma, K., et al. (2015) 'Structural investigations of T854A mutation in EGFR and identification of novel inhibitors using structure activity relationships', BMC Genomics, 16(Suppl 5), S8. DOI: 10.1186/1471-2164-16-S5-S8. View Source
